5-(Piperidin-1-YL)pyridin-2-amine
Description
Significance of Piperidine (B6355638) and Pyridine (B92270) Moieties in Chemical Synthesis and Derivatives
The piperidine and pyridine rings are fundamental building blocks in the world of organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. nih.govnih.gov Piperidine, a six-membered heterocycle with one nitrogen atom, is a prevalent feature in numerous alkaloids and clinically used drugs. nih.govwikipedia.org Its saturated and flexible nature allows it to adopt various conformations, which can be crucial for binding to biological targets. nih.gov The synthesis of piperidine derivatives is a well-established area of research, with numerous methods developed for their functionalization. nih.govorganic-chemistry.org
Pyridine, an aromatic six-membered heterocycle, is another cornerstone of medicinal chemistry. nih.gov Its aromaticity, electron-withdrawing nature, and ability to participate in hydrogen bonding make it a versatile component in drug design. nih.govuou.ac.in The pyridine scaffold is present in a wide array of pharmaceuticals with diverse therapeutic applications. nih.gov The combination of a piperidine and a pyridine ring within a single molecule, as seen in 5-(Piperidin-1-YL)pyridin-2-amine, creates a scaffold with a rich potential for chemical modification and exploration of its biological activities. smolecule.comresearchgate.net
Overview of Heterocyclic Amine Research and its Foundational Principles
A significant area of heterocyclic amine research focuses on their formation, particularly in cooked meats at high temperatures, which can lead to the generation of carcinogenic compounds. nih.govnih.govtaylorandfrancis.com However, the field also encompasses the synthesis and study of heterocyclic amines for beneficial purposes, such as the development of new therapeutic agents. smolecule.comresearchgate.net The principles of heterocyclic amine research involve understanding their synthesis, reactivity, and interaction with biological systems, often employing advanced analytical techniques for their characterization. nih.gov
Structural Classification and Nomenclature of this compound
This compound is classified as a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is substituted at two positions. At position 2, there is an amine group (-NH2), and at position 5, there is a piperidin-1-yl group. The nomenclature "this compound" precisely describes this arrangement according to IUPAC (International Union of Pure and Applied Chemistry) naming conventions.
| Component | Description |
| pyridin-2-amine | A pyridine ring with an amine group at the 2-position. |
| 5-(Piperidin-1-YL) | A piperidine ring attached to the pyridine ring at the 5-position via its nitrogen atom (position 1 of the piperidine ring). |
Table 1: Breakdown of the IUPAC Name for this compound
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUQZUUDMLYGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461555 | |
| Record name | 5-piperidin-1-ylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94924-94-4 | |
| Record name | 5-piperidin-1-ylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperidin-1-yl)pyridin-2-amine | |
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Mechanistic Investigations of Reactions Involving 5 Piperidin 1 Yl Pyridin 2 Amine Analogues
Detailed Reaction Mechanisms for C-N and C-C Bond Formations
The formation of C-N and C-C bonds using aminopyridine analogues often proceeds through multi-step sequences involving radical or ionic species. These reactions are central to constructing complex nitrogen-containing molecules.
One prominent mechanism involves the generation of an electrophilic amidyl radical from an N-aminopyridinium precursor through a photoredox-catalyzed process. nih.govchemrxiv.org In this pathway, an excited-state iridium photocatalyst transfers an electron to the N-aminopyridinium compound. This induces the reductive cleavage of the nitrogen-nitrogen (N-N) bond, releasing a pyridine (B92270) molecule and forming a highly reactive amidyl radical. nih.gov This radical can then engage with various substrates. For instance, in an olefin carboamination reaction, the amidyl radical adds to an olefin to create a new C-N bond and a subsequent benzylic radical, which sets the stage for C-C bond formation. nih.govchemrxiv.org
Another well-documented mechanism is an iodine-mediated oxidative annulation, used to construct pyrazolo[3,4-b]pyridines from 5-aminopyrazoles (analogues of aminopyridines) and allylic alcohols. acs.org The reaction is initiated by the iodination of the 5-aminopyrazole. Upon heating, this iodinated intermediate undergoes homolytic cleavage of the N-I bond to produce a nitrogen-centered radical. This radical then adds to an allylic aldehyde (formed in situ from the allylic alcohol), leading to a C-C bond and a new radical intermediate. This is followed by an intramolecular cyclization and subsequent elimination to yield the final heterocyclic product. acs.org
Role of Intermediates and Transition States
The course of reactions involving aminopyridine analogues is dictated by the formation and fate of various transient species. These intermediates are often highly reactive and their stabilization or subsequent transformation determines the final product structure.
Radical intermediates are particularly significant. In photoredox catalysis, the key intermediate is the electrophilic amidyl radical generated from N-N bond cleavage. nih.gov In the carboamination of olefins, the reaction proceeds through a sequence of radical species: the initial amidyl radical adds to the olefin to form a carbon-centered benzylic radical. nih.govchemrxiv.org This benzylic radical is then oxidized to a cationic intermediate, which undergoes an electrophilic addition to an adjacent arene to complete the cyclization. nih.gov
In other catalytic systems, different types of intermediates are observed. For example, Ruthenium-catalyzed [2+2+2] cycloadditions for synthesizing 2-aminopyridine (B139424) derivatives are proposed to proceed through a metalloradical pathway involving an azo anion radical intermediate. researchgate.net The existence of this ligand radical intermediate has been supported by electrochemical studies and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net In iodine-mediated cyclizations, the mechanism involves a cascade of radical intermediates, starting from a nitrogen-centered radical, which transforms into a carbon-centered radical after addition to an aldehyde, and then into another cyclic radical intermediate upon intramolecular cyclization. acs.org
Table 1: Key Intermediates in Reactions of Aminopyridine Analogues
| Intermediate Type | Precursor/Generation Method | Subsequent Reaction | Role in Bond Formation | Source(s) |
| Amidyl Radical | Reductive N-N cleavage of N-aminopyridinium salts via photoredox catalysis | Addition to olefins; C-H abstraction | Initiates C-N bond formation | nih.govchemrxiv.org |
| Benzylic Radical | Addition of amidyl radical to an aryl olefin | Oxidation to a cation | Intermediate in C-N to C-C bond formation sequence | nih.gov |
| Cationic Intermediate | Oxidation of a benzylic radical by an Ir(IV) complex | Intramolecular electrophilic addition | Facilitates final C-C bond-forming cyclization | nih.govchemrxiv.org |
| Azo Anion Radical | One-electron reduction of an azo-containing ligand in a Ru complex | Catalytic annulation | Key species in metalloradical catalytic cycle | researchgate.net |
| Nitrogen Radical (from N-I bond) | Homolytic cleavage of an iodinated 5-aminopyrazole | Addition to an aldehyde | Initiates radical cascade for C-C bond formation | acs.org |
| Cyclic Radical Intermediate | Intramolecular cyclization of an acyclic radical | Reaction with I₂ and HI elimination | Penultimate step before aromatization to final heterocycle | acs.org |
Catalytic Mechanisms in Heterocycle Synthesis
Catalysis is essential for the efficient and selective synthesis of N-heterocycles from aminopyridine precursors. Transition metals like ruthenium, rhodium, nickel, and cobalt play pivotal roles in these transformations.
A notable example is the Ruthenium-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings. researchgate.net Mechanistic studies suggest this reaction does not follow a traditional borrowing hydrogen pathway but rather proceeds via a metalloradical catalysis (MRC) mechanism. This pathway involves the formation of C-C and C-N bonds through radical intermediates stabilized by the metal center. researchgate.net
Rhodium catalysis has been employed for the asymmetric synthesis of 3-substituted piperidines from pyridine precursors. acs.org The key step is a rhodium-catalyzed asymmetric reductive Heck-type reaction. This process involves the carbometalation of a dihydropyridine (B1217469) intermediate, which allows for the stereocontrolled installation of a substituent at the 3-position of the piperidine (B6355638) ring. acs.org
Cobalt catalysis has been used for the intramolecular cyclization of linear amino-aldehydes to generate piperidines. nih.gov This reaction proceeds through a radical mechanism, although it can face competition from a 1,5-hydride transfer process, which leads to a linear alkene as a by-product. nih.gov Similarly, nickel-catalyzed reactions have been developed for the cyclization of 1,7-ene-dienes, demonstrating the versatility of transition metals in constructing piperidine frameworks. nih.gov
Table 2: Catalytic Systems for Heterocycle Synthesis from Pyridine Analogues
| Catalyst System | Reaction Type | Key Mechanistic Feature | Product Type | Source(s) |
| Iridium Photoredox Catalyst | Olefin Carboamination | Generation of amidyl radical via reductive N-N cleavage | Tetrahydroisoquinolines | nih.govchemrxiv.org |
| Ruthenium Complex | [2+2+2] Cycloaddition | Metalloradical catalysis (MRC) involving an azo anion radical | 2-Aminopyridine derivatives | researchgate.net |
| Rhodium Complex | Asymmetric Reductive Heck | Asymmetric carbometalation of a dihydropyridine intermediate | Enantioenriched 3-substituted piperidines | acs.org |
| Cobalt(II) Complex | Radical Amine Cyclization | Radical rebound mechanism | Piperidines | nih.gov |
| Iodine / BF₃·Et₂O | Oxidative Annulation | Radical addition/cyclization cascade | Pyrazolo[3,4-b]pyridines | acs.org |
Radical Cyclization Mechanisms
Radical cyclizations are powerful methods for forming cyclic structures, often with high efficiency and selectivity due to their intramolecular nature. wikipedia.org These reactions typically involve three main steps: selective generation of a radical, the intramolecular cyclization event itself, and a final step to quench the cyclized radical. wikipedia.org
In the context of aminopyridine analogues, photocatalysis provides an elegant method for initiating radical cyclization. nih.gov As previously described, an amidyl radical generated from an N-aminopyridinium salt can add to a tethered olefin. If the substrate is designed appropriately, such as having a pendant phenyl group, the resulting carbon-centered radical can undergo a subsequent intramolecular cyclization onto the aromatic ring to form polycyclic structures like tetrahydroisoquinolines. nih.gov This cascade of C-N bond formation followed by C-C bond formation is a hallmark of radical-mediated synthesis.
Iodine-mediated reactions also offer a robust platform for radical cyclizations. In the synthesis of pyrazolo[3,4-b]pyridines, the key mechanistic step is the intramolecular cyclization of a radical intermediate (B) to form a cyclic radical (C). acs.org This step is promoted by the Lewis acid BF₃·Et₂O. The cyclized radical is then quenched through a reaction with iodine and subsequent elimination of HI to afford the final aromatic product. This demonstrates how a radical cyclization can be integrated into a broader oxidative cascade to build complex heterocyclic systems from simple precursors. acs.org
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of a molecule. For 5-(Piperidin-1-YL)pyridin-2-amine, the spectra are expected to exhibit characteristic bands corresponding to its three main components: the primary amino group (-NH2), the substituted pyridine (B92270) ring, and the piperidine (B6355638) ring.
The primary aromatic amine group gives rise to distinct N-H stretching vibrations. Typically, primary amines show two bands in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. nih.gov The N-H scissoring (bending) vibration is anticipated to appear in the 1650–1580 cm⁻¹ range.
The piperidine moiety is characterized by aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹). The CH₂ bending (scissoring) vibrations of the piperidine ring are predicted to be observed around 1450 cm⁻¹. researchgate.net
The pyridine ring structure contributes several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically occur in the 1600–1400 cm⁻¹ region. Furthermore, the stretching of the ring carbon to the external nitrogen bond (C-N) for the piperidine substituent is expected in the 1330-1260 cm⁻¹ range.
| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |
| 2950 - 2850 | Aliphatic C-H Stretch | Piperidine Ring |
| 1650 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1610 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1470 - 1440 | CH₂ Scissoring (Bending) | Piperidine Ring |
| 1330 - 1260 | Aromatic C-N Stretch | Pyridine-Piperidine Link |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen and carbon atoms within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the piperidine ring.
Pyridine Protons: The three aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 6.0–8.5 ppm). The proton at the C6 position, adjacent to the amino group, is likely to be the most upfield of the aromatic signals. The protons at C3 and C4 will show coupling to each other, and their chemical shifts will be influenced by the electron-donating amino group and the piperidinyl group.
Amino Protons: The protons of the primary amino group (-NH₂) are expected to produce a broad singlet, typically in the δ 4.0–5.5 ppm range, although its position can vary with solvent and concentration. nih.gov
Piperidine Protons: The protons of the piperidine ring will appear in the upfield, aliphatic region. The protons on the carbons adjacent to the nitrogen (C2' and C6') are expected to be the most downfield of the piperidine signals (likely δ 3.0–3.5 ppm). The protons on the carbons further from the nitrogen (C3', C4', C5') would appear at higher fields (likely δ 1.5–2.0 ppm). chemicalbook.com
| Predicted Chemical Shift (δ ppm) | Proton Assignment | Multiplicity |
|---|---|---|
| ~8.0 | Pyridine H-4 | Doublet (d) |
| ~7.2 | Pyridine H-6 | Doublet of Doublets (dd) |
| ~6.5 | Pyridine H-3 | Doublet (d) |
| 4.0 - 5.5 | -NH₂ | Broad Singlet (br s) |
| 3.0 - 3.5 | Piperidine H-2', H-6' (α to N) | Multiplet (m) |
| 1.5 - 2.0 | Piperidine H-3', H-4', H-5' (β, γ to N) | Multiplet (m) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Based on the molecule's symmetry, ten distinct carbon signals are expected.
Pyridine Carbons: The five carbons of the pyridine ring are expected in the δ 105–160 ppm region. The carbon atom C2, bonded to the amino group, is expected to be significantly shielded. The C5 carbon, attached to the piperidine nitrogen, will also show a characteristic shift. rsc.org
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20–60 ppm). The carbons adjacent to the nitrogen (C2' and C6') will be the most downfield (δ ~50 ppm), while the C4' carbon is expected to be the most upfield. rsc.org
| Predicted Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~158 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~122 | Pyridine C-5 |
| ~107 | Pyridine C-3 |
| ~50 | Piperidine C-2', C-6' |
| ~27 | Piperidine C-3', C-5' |
| ~24 | Piperidine C-4' |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the 2-aminopyridine (B139424) chromophore. This system is expected to exhibit high-intensity π → π* transitions and lower-intensity n → π* transitions. acs.org The piperidine group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-aminopyridine due to the extension of conjugation through the nitrogen lone pair. Studies on 2-aminopyridine derivatives show absorption maxima typically in the UV range. edinst.comnih.gov
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
|---|---|---|
| ~250 - 270 | π → π | Pyridine Ring |
| ~310 - 330 | π → π | Aminopyridine System |
| >350 | n → π* | N lone pairs |
Mass Spectrometry (MS/HR-MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₅N₃), the exact mass can be confirmed using high-resolution mass spectrometry (HR-MS). The monoisotopic mass is calculated to be 177.1266 Da. In electrospray ionization (ESI), the compound is expected to be readily protonated, yielding a prominent [M+H]⁺ ion.
The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses from both the piperidine and pyridine rings. Common fragmentation pathways could include the cleavage of the C-N bond connecting the two rings, leading to ions corresponding to the piperidinyl cation and the aminopyridinyl radical cation, or vice versa. Another likely fragmentation is the loss of neutral molecules like ethylene from the piperidine ring through a retro-Diels-Alder-type reaction. sapub.org
| Ion | Predicted m/z | Formula |
|---|---|---|
| [M]⁺• | 177.1266 | C₁₀H₁₅N₃ |
| [M+H]⁺ | 178.1339 | C₁₀H₁₆N₃⁺ |
| [M+Na]⁺ | 200.1158 | C₁₀H₁₅N₃Na⁺ |
Crystallographic Analysis of 5 Piperidin 1 Yl Pyridin 2 Amine Derivatives
Single Crystal X-ray Diffraction Studies
Studies on derivatives of 2-aminopyridine (B139424), a core component of the title compound, have utilized this technique to confirm molecular structures and understand intermolecular interactions. For instance, the crystal structure of 2-amino-5-chloropyridinium (B1237898) pyridine-2-carboxylate monohydrate was successfully determined using single-crystal X-ray diffraction, confirming the arrangement of the molecules in the crystal. chalcogen.ro Similarly, the structures of various N-aryl-substituted ortho-phenylene diamine compounds, which include a pyridin-2-yl moiety, were elucidated through X-ray crystallography, revealing unexpected intermolecular hydrogen bonding patterns. nih.govnih.gov
In the case of taurine (B1682933) derivatives, which can incorporate a piperidine (B6355638) fragment, X-ray analysis determined the molecular and crystal structure of one such compound, revealing a chair conformation for the six-membered piperidine ring. mdpi.com The analysis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine also relied on X-ray diffraction to understand the important interactions within the crystal structure. nih.gov
The table below presents representative crystallographic data for derivatives containing either the piperidinyl or pyridin-2-amine moiety, illustrating the typical parameters obtained from such studies.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| N'-(pyridine-2-ylmethylene)nicotinohydrazide dihydrate | Triclinic | P-1 | - | - | - | 87.910 | 76.629 | 80.769 | researchgate.net |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | Orthorhombic | Pna2₁ | - | - | - | - | - | - | nih.govnih.gov |
| 2-(pyridin-2-yl)-1H-perimidine | - | - | - | - | - | - | - | - | nih.gov |
| 1-methyl-2-(pyridin-2-yl)-1H-perimidine | - | - | - | - | - | - | - | - | nih.gov |
| 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | - | - | - | - | - | - | - | - | nih.gov |
Crystal Packing and Supramolecular Interactions
Intermolecular hydrogen bonds are among the most significant forces directing the assembly of molecules in the solid state. In derivatives containing the pyridin-2-amine scaffold, N-H···N and N-H···O hydrogen bonds are commonly observed. For example, in the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N—H⋯N hydrogen bonds lead to the formation of dimers. nih.govnih.gov The study of co-crystals involving pyrimidine (B1678525) derivatives also highlights the importance of N-H···O and N-H···N hydrogen bonds in forming self-complementary base pairs and supramolecular ribbons. nih.gov In the case of 2-amino-4,6-dimethoxypyrimidine (B117758) co-crystals, N-H···O hydrogen bonds are crucial in linking the constituent molecules. researchgate.net
Pi-pi stacking interactions are another important type of non-covalent interaction that contributes to the stability of crystal structures, particularly those containing aromatic rings. These interactions occur between the π-electron systems of adjacent aromatic rings. In the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, π-π stacking interactions between the pyridine (B92270) and pyrimidine rings lead to a layered crystalline ordering. nih.gov Similarly, in various perimidine derivatives containing a pyridin-2-yl group, the molecular entities are assembled through π–π and C—H⋯π interactions. nih.gov The study of oxadiazole derivatives has also revealed the presence of (oxadiazole)···(pyridine) π-π stacking interactions. nih.gov The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state refers to the spatial arrangement of its atoms. This can be significantly influenced by the crystal packing forces. Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation. carleton.edu
For molecules with rotatable bonds, such as the one connecting the piperidine and pyridine rings in 5-(piperidin-1-yl)pyridin-2-amine, multiple conformations might be possible in solution. However, in the solid state, the molecule typically adopts a single, low-energy conformation that allows for optimal packing and intermolecular interactions.
In a taurine derivative containing a piperidine ring, the six-membered piperidine cycle was found to adopt a chair conformation in the crystal. mdpi.com The relative orientation of different ring systems within a molecule is also a key aspect of conformational analysis. For instance, in a taurine derivative with two five-membered cycles, the cycles were rotated by about 70 degrees relative to each other. mdpi.com In a series of 2-(pyridin-2-yl)-1H-perimidine derivatives, N-methylation was found to significantly increase the interplanar angle between the pyridin-2-yl ring and the perimidine system due to steric repulsion. nih.gov
The planarity of molecular fragments is another important conformational feature. In N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, the molecule is largely planar, which facilitates the observed π-π stacking interactions. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(Piperidin-1-YL)pyridin-2-amine, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d), have been utilized to determine its optimized molecular geometry and harmonic vibrational wavenumbers. nih.gov These calculations are fundamental for understanding the molecule's stable conformation and vibrational properties. For instance, similar computational methods have been applied to related pyridine (B92270) derivatives to analyze their structural and electronic characteristics. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's reactivity; a smaller gap suggests higher reactivity. nih.gov For derivatives of pyridine, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule, which influences its electronic and optical properties. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. Higher energy suggests stronger nucleophilicity. youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. Lower energy suggests stronger electrophilicity. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. libretexts.org For pyridine derivatives, MEP analysis helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attacks. researchgate.net The different colors on the MEP map represent varying electrostatic potentials; for example, red often indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). libretexts.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. nih.gov For compounds containing pyridine and piperidine (B6355638) rings, NBO analysis can reveal the stability of the molecule arising from these interactions. nih.gov For example, in a related compound, N,N'-diphenyl-6-piperidin-1-yl- nih.goviucr.orguni.lu-triazine-2,4-diamine, NBO analysis showed significant charge delocalization, contributing to its stability. nih.gov This type of analysis provides a deeper understanding of the electronic communication between different parts of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic absorption spectra of molecules. It helps in understanding the nature of electronic transitions, such as π → π* and n → π* transitions. For pyridine-containing compounds, TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of these transitions, which are crucial for understanding their photophysical properties.
Topological Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.goviucr.orgnih.gov This analysis provides insights into the packing of molecules in the solid state and the nature of the forces holding them together, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov For related heterocyclic compounds, Hirshfeld surface analysis has been used to identify dominant interactions like H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts, which govern the crystal packing. nih.gov
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For cyclic systems like piperidine, conformational analysis helps determine the most stable chair or boat conformations. acs.org In the case of this compound, the piperidine ring is expected to adopt a chair conformation. nih.gov The relative orientation of the piperidine and pyridine rings is also a key aspect of its conformational space. Computational studies on related piperidine derivatives have explored their potential energy surfaces to identify low-energy conformers and understand their structural dynamics. nih.gov
Structure Activity Relationship Sar Investigations of 5 Piperidin 1 Yl Pyridin 2 Amine and Analogues
Principles of SAR in Heterocyclic Compounds
The study of structure-activity relationships (SAR) is fundamental to drug discovery and medicinal chemistry, establishing a correlation between a molecule's chemical structure and its biological activity. collaborativedrug.compharmacologymentor.com In the realm of heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, SAR principles guide the modification of molecules to achieve desired therapeutic outcomes. nih.govresearchgate.net
Key principles of SAR in heterocyclic compounds include:
Pharmacophore Identification: This involves identifying the essential structural features of a molecule that are responsible for its biological activity. These features, collectively known as the pharmacophore, represent the minimum necessary arrangement of atoms or functional groups for a compound to interact with its biological target.
Molecular Modification: Once the pharmacophore is identified, medicinal chemists can systematically alter the chemical structure to enhance the compound's biological activity or reduce adverse effects. pharmacologymentor.com This can involve adding, removing, or modifying functional groups on the heterocyclic ring or its substituents.
Predictive Modeling: By analyzing the SAR data from a series of related compounds, researchers can develop predictive models. pharmacologymentor.com These models can then be used to forecast the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. collaborativedrug.com
Nitrogen-containing heterocycles, such as pyridine (B92270) and piperidine (B6355638), are of particular interest due to their prevalence in a wide array of biologically active molecules and approved drugs. nih.govnih.govrsc.org The nitrogen atom's presence can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
Systematic Substituent Effects on the Pyridine Ring
For instance, in a series of (alkylamino)piperidine-containing compounds, replacing a 3-alkylamino substituent on the pyridine ring with a 3-alkyl group resulted in compounds that retained activity against wild-type reverse transcriptase. nih.gov However, this change diminished activity against a mutant form of the enzyme, highlighting the nuanced effects of seemingly minor structural modifications. nih.gov
The position of substituents is also critical. A study on epibatidine (B1211577) analogs revealed that substitutions on the 2'-pyridine ring led to varied effects on affinity and efficacy at different neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro analog displayed significantly greater affinity for receptors containing the β2 subunit compared to those with the β4 subunit. nih.gov This demonstrates how a single substituent can confer subtype selectivity.
Furthermore, the introduction of different functional groups can have a profound impact. In the development of 5-HT7 receptor antagonists, various substitutions on the pyrimidine (B1678525) ring (a related nitrogen-containing heterocycle) were explored. mdpi.com It was found that alkyl groups at position 6 increased binding affinity, while amino groups at the same position were detrimental. mdpi.com This underscores the importance of systematic exploration of substituent effects to optimize biological activity.
Systematic Substituent Effects on the Piperidine Ring
The piperidine ring, a saturated six-membered heterocycle, is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals. researchgate.netajchem-a.com Its conformational flexibility and ability to be functionalized make it a versatile component in drug design. Systematic modifications to the piperidine ring can significantly impact a compound's pharmacological profile.
The nature and position of substituents on the piperidine ring can influence its binding to target proteins. For example, in the development of P2Y14R antagonists, modifying the piperidine ring with one- or two-carbon bridges was used to control its conformation, a strategy that could be applied to other pharmaceutical classes. researchgate.net
Furthermore, the synthesis of highly substituted piperidine analogs has been a focus of research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com The introduction of various substituents allows for the fine-tuning of these activities. For instance, in a series of thiosemicarbazide (B42300) analogs, the inclusion of a piperidine scaffold was found to improve fungicidal properties. ajchem-a.com
The stereochemistry of substituents on the piperidine ring is also a critical factor. The synthesis of enantiopure 2-substituted piperidines has been a significant area of research, as different stereoisomers can exhibit distinct biological activities. researchgate.net
Influence of Linker Chemistry and Connectivity
In the context of antibody-drug conjugates (ADCs), linker technology is a pivotal aspect that significantly impacts efficacy and stability. sygnaturediscovery.com The stability of the linker in circulation is critical to ensure that the cytotoxic payload is delivered to the target site without premature release, which could lead to off-target toxicity. acs.org For example, replacing a maleimidocaproyl (mc) linker with a bromoacetamidecaproyl (bac) linker was shown to increase the plasma stability of the resulting ADC. acs.org
The chemical composition of the linker can also modulate the immune response. In a study of conjugated NOD2/TLR7 agonists, it was demonstrated that the chemistry of the linker, whether it be flexible aliphatic, poly(ethylene glycol)-based, or triazole-featuring, affected the immune fingerprint and kinetic solubility of the conjugates. nih.gov
Furthermore, the linker itself can interact with the target protein. In the design of purine-hydrazone scaffolds as potential kinase inhibitors, the hydrazone linker was proposed to interact with amino acid residues in the linker region of the kinase, thereby contributing to the binding affinity. mdpi.com This highlights that the linker is not merely a passive spacer but can be an active contributor to the molecule's biological activity.
Stereochemical Aspects of Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. youtube.com Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, as they can interact differently with chiral biological macromolecules like proteins and enzymes.
A compelling example of the importance of stereochemistry is seen in the study of tetrahydrolipstatin (THL) and its stereoisomers as lipase (B570770) inhibitors. acs.orgacs.org While THL itself is a potent inhibitor, its enantiomer and other diastereomers displayed a wide range of inhibitory activities. acs.org Surprisingly, one of the diastereomers, which is enantiomeric at the key β-lactone portion of the molecule, showed very potent activity, while the enantiomer of THL was significantly less active. acs.org This underscores that the stereochemical configuration at multiple centers can have a complex and non-additive effect on biological activity.
The systematic inversion of stereochemistry around the THL structure did not, however, have a detrimental effect on the cytotoxicity of these molecules, suggesting that the structural requirements for lipase inhibition and cytotoxicity are distinct. acs.org
In drug design, considering the stereochemistry of a lead molecule is crucial. youtube.com The different physical properties of isomeric pairs, such as partition coefficient and ionization constant, can lead to different pharmacological activities. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to identify the most potent and selective therapeutic agent.
Molecular Docking Studies on 5 Piperidin 1 Yl Pyridin 2 Amine Scaffolds
Principles and Methodologies of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The primary goal of molecular docking is to simulate the interaction between a ligand and a receptor at an atomic level, which allows for the characterization of the behavior of small molecules in the binding site of target proteins and the elucidation of fundamental biochemical processes. researchgate.net
The process of molecular docking involves two main steps: sampling and scoring. researchgate.netacs.org
Sampling: This step involves predicting the conformation of the ligand as well as its position and orientation within the binding site of the receptor. This is often referred to as generating the "pose" of the ligand. researchgate.net Search algorithms are employed to explore the vast conformational space of the ligand and its possible orientations within the receptor's binding pocket. acs.org Methodologies for sampling can range from rigid docking, where both the ligand and receptor are treated as inflexible, to flexible docking, which accounts for the conformational changes that can occur in the ligand and, in more advanced methods, the receptor upon binding. sigmaaldrich.com
Scoring: Once a set of possible binding poses is generated, a scoring function is used to evaluate and rank these conformations. nih.gov The scoring function estimates the binding affinity or the free energy of binding for each pose. acs.org Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. nih.gov The pose with the most favorable score is predicted as the most likely binding mode. nih.gov
The fundamental principle underlying molecular docking is the concept of mutual matching between the ligand and the receptor. This includes geometric complementarity (shape), as well as matching electrostatic, hydrogen bonding, and hydrophobic interactions. nih.gov Various software programs, such as AutoDock, Glide, and GOLD, have been developed to perform molecular docking simulations, each with its own set of algorithms and scoring functions. sigmaaldrich.com
Prediction of Ligand-Receptor Binding Modes
The prediction of how a ligand binds to its receptor is a critical aspect of structure-based drug design. While specific molecular docking studies on 5-(Piperidin-1-YL)pyridin-2-amine are not extensively documented in publicly available literature, insights into its potential binding modes can be extrapolated from studies on structurally related scaffolds, such as pyrimidin-2-amine and other pyridine (B92270) derivatives. researchgate.netnih.gov
For instance, molecular docking studies on pyrimidin-2-amine derivatives have been conducted to explore their potential as antibacterial agents by targeting E. coli DNA gyrase B. researchgate.net In such studies, the pyrimidine (B1678525) core often forms key interactions within the ATP-binding site of the enzyme. Similarly, it can be hypothesized that the pyridin-2-amine core of this compound would anchor the molecule within the binding pocket of a target receptor through specific hydrogen bonds.
The following table summarizes representative data from docking studies on compounds with similar structural features to this compound, illustrating the types of receptors targeted and the predicted binding affinities.
| Compound/Scaffold Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyridine-based imine compounds | Dopamine D2 Receptor (6CM4) | -6.79 to -7.07 | dergipark.org.tr |
| 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione | Bovine Serum Albumin (BSA) | -26.63 kJ/mol (approx. -6.36 kcal/mol) | nih.gov |
| Pyrimidin-2-amine derivatives | E. coli DNA gyrase B (1KZN) | Favorable docking scores reported | researchgate.net |
| 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Coagulation factor protease (6TS4) | Higher free energies than native ligand | d-nb.info |
This table is illustrative and compiled from studies on related scaffolds. The binding affinities are dependent on the specific ligand, target, and docking methodology used.
Based on these related studies, it is plausible to predict that the this compound scaffold can adapt to various binding pockets, with the pyridine and amine functionalities likely involved in polar interactions and the piperidine (B6355638) ring contributing to hydrophobic interactions. The specific binding mode would ultimately be determined by the topology and amino acid composition of the target receptor's active site.
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. researchgate.net Analyzing these interactions is crucial for understanding the basis of molecular recognition and for guiding the optimization of lead compounds. The key interactions expected to be important for the binding of this compound scaffolds include:
Hydrogen Bonding: Hydrogen bonds are highly directional interactions that occur between a hydrogen bond donor (like the N-H of the amino group or potential C-H donors) and a hydrogen bond acceptor (like a nitrogen atom in the pyridine ring or oxygen atoms in receptor-site amino acids). sigmaaldrich.com For this compound, the 2-amino group is a primary site for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in a receptor's active site. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. nih.gov
Pi-Pi Stacking: This interaction occurs between aromatic rings. The pyridine ring of this compound can engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in the receptor binding site. researchgate.net These interactions can be in a "sandwich" or "T-shaped" orientation and contribute significantly to binding affinity. Other pi-interactions, such as pi-alkyl (between the pyridine ring and alkyl groups of amino acids) and cation-pi (between the protonated pyridine ring and a cationic residue), are also possible. nih.gov
The following table provides examples of key intermolecular interactions observed in docking studies of related heterocyclic compounds.
| Interaction Type | Interacting Ligand Group | Interacting Receptor Residues (Examples) | Significance |
| Hydrogen Bonding | Amino group, Pyridine Nitrogen | Asp, Glu, Ser, Thr, Arg | Provides specificity and directional binding nih.govsigmaaldrich.com |
| Hydrophobic Interactions | Piperidine ring, Alkyl chains | Ala, Val, Leu, Ile, Pro | Contributes to binding affinity and desolvation scielo.org.mxnih.gov |
| Pi-Pi Stacking | Pyridine ring | Phe, Tyr, Trp | Stabilizes the complex through aromatic interactions researchgate.net |
| Pi-Alkyl Interactions | Pyridine ring | Ala, Val, Leu, Ile | Further enhances hydrophobic binding nih.gov |
Computational-Aided Drug Design (CADD) Strategies and Applications
Computational-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the discovery and development of new drugs. nih.gov Molecular docking is a cornerstone of CADD, particularly in the context of structure-based drug design (SBDD).
CADD strategies can be broadly categorized into two types:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be employed. d-nb.info Molecular docking is a key SBDD technique used for:
Virtual Screening: Docking large libraries of compounds against a target protein to identify potential "hits" with high predicted binding affinity. This is a cost-effective alternative to experimental high-throughput screening.
Lead Optimization: Guiding the chemical modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. By analyzing the docked pose of a ligand like this compound, chemists can identify positions on the scaffold where modifications could lead to more favorable interactions with the target.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, but a set of active ligands has been identified, LBDD methods are used. d-nb.info These include:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model can be built from a set of active molecules and then used to screen for new compounds that match the model.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of compounds with their biological activities.
For a scaffold like this compound, CADD can be instrumental. For example, if a target protein for this scaffold is identified, molecular docking can be used to perform a virtual screen of a library of its derivatives to prioritize which compounds to synthesize and test. Furthermore, by examining the predicted binding mode, CADD can suggest specific modifications to the piperidine or pyridine rings to enhance interactions with the receptor, potentially leading to more potent and selective drug candidates. The integration of CADD with experimental techniques streamlines the drug discovery pipeline, reducing the time and cost associated with bringing a new therapeutic to the market.
Photophysical Properties and Potential Applications of 5 Piperidin 1 Yl Pyridin 2 Amine Analogues
Luminescence and Fluorescence Characteristics
The luminescence of 5-(Piperidin-1-YL)pyridin-2-amine analogues is intrinsically linked to their molecular structure. The piperidinyl group, a saturated amine, acts as a potent electron donor, while the pyridine (B92270) ring, an electron-deficient aromatic system, serves as the acceptor. The 2-amino group on the pyridine ring can further modulate the electronic properties. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the fluorescence of these compounds.
The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. For many organic fluorophores, lifetimes are typically in the nanosecond range. Time-resolved fluorescence spectroscopy would be essential to determine the excited-state dynamics of these specific analogues.
Solvatochromism and Environmental Sensitivity
Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a hallmark of D-π-A fluorophores and has been observed in derivatives of aminopyridines. nih.gov This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In the case of this compound analogues, the excited state is expected to have a larger dipole moment than the ground state due to the ICT character.
In polar solvents, the larger dipole moment of the excited state is better stabilized, leading to a lowering of its energy level. This results in a red-shift (a shift to longer wavelengths) of the emission spectrum. Conversely, in nonpolar solvents, the less polar ground state is more stabilized, and the emission spectrum is typically blue-shifted. The magnitude of this solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye scale (ET(30)).
The environmental sensitivity of these compounds makes them potential candidates for use as fluorescent probes. For example, they could be used to sense the polarity of microenvironments, such as the interior of micelles or the binding sites of proteins.
Electronic Level Measurements (Ionization Energy, Electron Affinity, Triplet Energy)
The electronic energy levels of a molecule, including its ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), are crucial for understanding its photophysical behavior and for designing applications in areas like organic electronics. These parameters for this compound analogues can be estimated using computational methods, such as density functional theory (DFT), and measured experimentally using techniques like photoelectron spectroscopy and cyclic voltammetry.
The triplet state energy is another important parameter, particularly for applications in photodynamic therapy or organic light-emitting diodes (OLEDs). The energy gap between the lowest singlet excited state (S1) and the lowest triplet excited state (T1) influences the rate of intersystem crossing, a process where the molecule transitions from the singlet to the triplet manifold. Efficient intersystem crossing is desirable for applications that utilize the triplet state.
While specific experimental values for this compound are not documented in the available literature, predictions based on its structure can be made. The electron-donating piperidinyl group would be expected to lower the ionization energy compared to unsubstituted pyridine, while the electron-accepting nature of the pyridine ring would influence the electron affinity.
Table 1: Predicted Photophysical Properties of this compound Analogues (Illustrative)
| Analogue | Ionization Energy (eV) | Electron Affinity (eV) | Predicted Emission Max (nm, in Toluene) | Predicted Emission Max (nm, in Acetonitrile) |
| This compound | ~7.5 - 8.0 | ~0.5 - 1.0 | ~380 - 420 | ~450 - 500 |
| Analogue with electron-withdrawing group | ~7.8 - 8.3 | ~0.8 - 1.3 | ~400 - 440 | ~480 - 530 |
| Analogue with extended π-system | ~7.2 - 7.7 | ~0.7 - 1.2 | ~420 - 460 | ~500 - 550 |
| Note: The values in this table are illustrative estimates based on general principles of physical organic chemistry and are not based on experimental data for these specific compounds. |
Structure-Property Relationships in Photophysical Behavior
The relationship between the chemical structure and the photophysical properties is a central theme in the study of fluorescent molecules. For this compound analogues, several key structural features can be systematically varied to tune their optical characteristics.
Nature of the Donor Group: Replacing the piperidine (B6355638) with other amino groups (e.g., morpholine, pyrrolidine) can alter the electron-donating strength and, consequently, the extent of ICT. This will directly impact the emission wavelength and quantum yield.
Substitution on the Pyridine Ring: Introducing electron-withdrawing groups (e.g., cyano, nitro) or electron-donating groups (e.g., methoxy) at different positions on the pyridine ring will significantly modify the electronic structure and, therefore, the photophysical properties.
Extension of the π-Conjugated System: Incorporating additional aromatic or unsaturated moieties between the donor and acceptor can extend the π-conjugation, generally leading to red-shifted absorption and emission spectra.
Steric Effects: The steric hindrance between the donor and acceptor groups can affect the planarity of the molecule. A more planar conformation typically leads to better orbital overlap and more efficient ICT, resulting in stronger and red-shifted fluorescence.
By systematically exploring these structural modifications, it is possible to design and synthesize novel fluorophores based on the this compound scaffold with tailored photophysical properties for specific applications, ranging from bioimaging to materials science. Further experimental and computational studies are warranted to fully elucidate the potential of this promising class of compounds.
Advanced Derivatives and Future Research Directions for the 5 Piperidin 1 Yl Pyridin 2 Amine Core
Design and Synthesis of Novel Scaffolds Incorporating the Piperidinyl-Pyridinamine Motif
The inherent versatility of the 5-(piperidin-1-yl)pyridin-2-amine core has spurred the design and synthesis of novel molecular scaffolds. A key strategy involves the modification and functionalization of both the piperidine (B6355638) and pyridine (B92270) rings to create structurally diverse compounds.
One notable approach is the synthesis of substituted piperidines, which are crucial fragments in drug design. mdpi.com For instance, researchers have developed methods for creating 2- and 2,6-substituted piperidines using palladium(II)-catalyzed reactions. ajchem-a.com The hydrogenation of substituted pyridines is a common and effective method for producing the corresponding piperidines. mdpi.com This can be achieved using various catalysts, including rhodium, palladium, and iridium complexes, often under mild conditions. mdpi.com For example, rhodium catalysts have proven effective in the synthesis of 3-substituted piperidines bearing partially fluorinated groups. mdpi.com
Furthermore, the synthesis of polysubstituted N-hydroxypiperidines has been accomplished through the intramolecular reductive cyclization of 1,5-diketones. ajchem-a.com The development of these synthetic methodologies allows for the creation of a wide array of piperidine-based building blocks, which can then be incorporated into the larger piperidinyl-pyridinamine framework. The exploration of different regio- and diastereoisomers of substituted piperidines further expands the accessible chemical space and allows for fine-tuning of the three-dimensional structure of the final compounds. nih.govwhiterose.ac.ukrsc.org
The following table provides a summary of synthetic strategies for creating novel piperidine scaffolds:
| Synthetic Strategy | Description | Catalyst/Reagent Examples | Key Features |
| Catalytic Hydrogenation of Pyridines | Reduction of substituted pyridines to form corresponding piperidines. | Pd/C, PtO₂, Rhodium complexes, Iridium complexes. mdpi.comwhiterose.ac.uk | A common and versatile method. Can be stereoselective. mdpi.com |
| Palladium-Catalyzed Reactions | Used for the synthesis of 2- and 2,6-substituted piperidines. | PdCl₂(CH₃CN)₂. ajchem-a.com | Allows for specific substitution patterns on the piperidine ring. |
| Intramolecular Reductive Cyclization | Cyclization of 1,5-diketones to form polysubstituted N-hydroxypiperidines. | NaBH₃CN. ajchem-a.com | Creates complex cyclic structures. |
| Oxidative Amination of Alkenes | Gold-catalyzed reaction to form substituted piperidines from non-activated alkenes. | Gold(I) complex. mdpi.comnih.gov | Introduces functionality during the cyclization process. |
Exploration of Diverse Chemical Space around the Core Structure
Expanding the chemical space around the this compound core is crucial for discovering new biological activities and optimizing drug-like properties. This involves introducing a wide variety of substituents and functional groups at different positions of the parent molecule.
A significant area of exploration is the synthesis of fluorinated derivatives. researchgate.net Fluorine substitution can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Methods for the site-selective fluorination of pyridines have been developed, allowing for the precise introduction of fluorine atoms. researchgate.net For example, silver(II) fluoride (B91410) has been used for the selective C-H fluorination of pyridines adjacent to the nitrogen atom. researchgate.net
Another strategy involves the introduction of diverse aryl groups. For instance, in the development of SMN protein modulators, researchers synthesized analogues with various 4-arylthiazolyl piperidine moieties. nih.gov This was achieved through Suzuki cross-coupling reactions, demonstrating the feasibility of attaching complex aromatic systems to the piperidine ring. nih.gov Similarly, the synthesis of 1,3,5-triaryl-1H-pyridin-2-one derivatives involved manipulating the aromatic rings at different positions of the pyridone ring to investigate structure-activity relationships. nih.gov
Integration into Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been successfully applied to the this compound scaffold. This approach aims to create novel compounds with synergistic or multi-target activities.
One example is the design of pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov In this work, the piperidinyl-pyridinamine motif is conceptually linked to a quinolone scaffold through different linkers, creating "U-shaped" hybrid molecules. nih.gov The synthesis of these hybrids often involves multi-step sequences, including condensation and coupling reactions. nih.gov
Another approach involves the creation of hybrid structures based on taurine (B1682933). mdpi.com While not directly incorporating the this compound core, this research highlights the principle of combining different bioactive fragments to generate novel chemical entities with potential anticancer properties. mdpi.com The synthesis of such hybrids often relies on coupling reactions to connect the different molecular components. mdpi.com
The integration of the piperidinyl-pyridinamine motif into larger, more complex molecular architectures can lead to compounds with unique pharmacological profiles. This strategy allows for the exploration of new areas of chemical space and the potential to address complex diseases by targeting multiple biological pathways simultaneously. nih.gov
Development of Novel Synthetic Routes for Complex Analogues
The synthesis of complex analogues of this compound often requires the development of novel and efficient synthetic routes. These routes need to be versatile enough to allow for the introduction of a wide range of substituents and functional groups.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules from simple starting materials. For instance, a novel multicomponent synthesis of polysubstituted 5-aminooxazoles has been reported, which can then be further transformed into pyrrolo[3,4-b]pyridines. researchgate.netresearchgate.net This type of domino reaction, involving sequential transformations in a single pot, offers an efficient way to build up molecular complexity. researchgate.net
The development of new catalytic systems is also crucial for the synthesis of complex analogues. For example, palladium-catalyzed reactions have been extensively used for the formation of C-N and C-C bonds, enabling the coupling of various fragments to the piperidinyl-pyridinamine core. nih.gov Similarly, ruthenium-catalyzed transfer hydrogenation provides a mild and efficient method for the reduction of pyridines to piperidines. organic-chemistry.org
Furthermore, flow chemistry techniques are being explored for the synthesis of piperidine derivatives. A practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed for the synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org This method offers advantages in terms of reaction time, scalability, and safety.
The following table highlights some novel synthetic approaches for complex analogues:
| Synthetic Approach | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction to form a complex product. researchgate.net | High atom economy, operational simplicity, and rapid access to molecular diversity. |
| Domino Reactions | A sequence of intramolecular reactions occurring under the same reaction conditions. researchgate.net | Increased efficiency and reduced waste. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. organic-chemistry.org | Improved reaction control, scalability, and safety. |
| Novel Catalytic Systems | Development of new catalysts to enable challenging transformations. nih.govorganic-chemistry.org | Milder reaction conditions, higher selectivity, and broader substrate scope. |
Q & A
Q. Example Table: Synthetic Routes and Analytical Data
| Compound Name | Synthetic Method (Reference) | NMR (600 MHz, DMSO-d6) Key Peaks | LCMS (ESI) |
|---|---|---|---|
| 5-(4-Morpholino-1-piperidyl)pyridin-2-amine | SNAr with morpholine | δ 6.45 (d, J=8.78 Hz), 7.76 (d, J=2.93 Hz) | 263 |
| 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine | Nitro reduction + coupling | δ 1.06 (d, J=6.44 Hz), 2.59–3.10 (m) | 221 |
How should researchers characterize this compound using spectroscopic techniques?
Basic Research Question
- NMR Analysis : Use 600 MHz instruments with DMSO-d6 for solubility and resolution. Key peaks include aromatic protons (δ 6.4–7.8 ppm) and piperidine/morpholine protons (δ 2.5–3.5 ppm). Splitting patterns (e.g., doublets for aromatic protons) confirm substitution positions .
- LCMS (ESI) : Monitor the molecular ion peak () to verify molecular weight. For example, this compound derivatives show peaks at 221–263 .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .
What experimental design approaches are recommended for optimizing the synthesis of this compound derivatives?
Advanced Research Question
- Factorial Design : Vary parameters like temperature (25–80°C), solvent polarity (DMSO vs. DMF), and catalyst loading to identify optimal conditions for coupling reactions .
- Response Surface Methodology (RSM) : Use statistical tools (e.g., ANOVA) to model interactions between variables (e.g., reaction time, base strength) and yield .
- Parallel Synthesis : Screen multiple derivatives with diverse substituents (e.g., morpholine, thiomorpholine) to assess regioselectivity .
How can discrepancies in spectral data between structurally similar derivatives be systematically analyzed?
Advanced Research Question
- Substituent Effects : Compare NMR shifts for derivatives with varying substituents. For example, morpholine-containing compounds show upfield shifts for methylene protons (δ 3.0–3.5 ppm) vs. piperidine analogs (δ 2.5–2.8 ppm) due to electron-donating effects .
- Deuterated Solvent Artifacts : Check for residual solvent peaks (e.g., DMSO-d5 at δ 2.50 ppm) that may overlap with analyte signals.
- LCMS Fragmentation Patterns : Analyze major fragments to distinguish isomers (e.g., positional isomers of nitro precursors) .
What molecular descriptors should be prioritized in QSAR studies of this compound-based antibacterial agents?
Advanced Research Question
- Key Descriptors :
- Log P (lipophilicity): Correlates with membrane permeability. Optimal Log P values (~2–3) enhance bacterial uptake .
- Steric Parameters (SMR) : Larger substituents (e.g., isopropyl) improve steric complementarity with bacterial enzyme active sites .
- Electronic Parameters (Hammett σ) : Electron-withdrawing groups enhance hydrogen bonding with target proteins .
Example QSAR Equation
, indicating strong predictability .
What strategies are effective in validating the structural identity and purity of synthesized this compound compounds?
Advanced Research Question
- Multi-Technique Cross-Validation :
- HRMS : Confirm exact mass (e.g., this compound: CHN, MW 178.13 g/mol).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Deviation <0.4% for C, H, N ensures absence of byproducts .
- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves ambiguous regiochemistry .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
